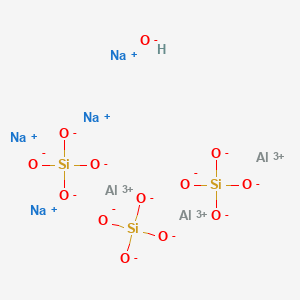
Reactive Blue 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 14 is an organic synthetic dye, also known as anthraquinone dye. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton and silk. The compound is known for its vibrant blue color and excellent dyeing properties, including good water solubility and high colorfastness.
准备方法
Synthetic Routes and Reaction Conditions: Reactive Blue 14 is synthesized through a multi-step chemical process. The synthesis begins with the condensation of aniline-2,5-disulfonic acid with cyanuric chloride. This intermediate product is then further condensed with ethylenediamine. Finally, the product is reacted with chlorosulfonated copper phthalocyanine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Condensation of Cyanuric Chloride with Aniline-2,5-Disulfonic Acid: This reaction is carried out at a pH of 6-6.5 and a temperature of 5-10°C for about 8 hours.
Second Condensation with Ethylenediamine: The intermediate product is reacted with ethylenediamine at 30-35°C for 6 hours.
Reaction with Chlorosulfonated Copper Phthalocyanine: The final product is obtained by reacting the intermediate with chlorosulfonated copper phthalocyanine, followed by salting out, filtration, and drying.
化学反应分析
Types of Reactions: Reactive Blue 14 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium hydrosulfite, which converts the dye to its reduced form.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium hydrosulfite is a commonly used reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye molecule.
Reduction Products: Reduced forms of the dye with altered color properties.
Substitution Products: Modified dye molecules with different functional groups.
科学研究应用
Reactive Blue 14 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for various biological processes.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
作用机制
The mechanism of action of Reactive Blue 14 involves its ability to form covalent bonds with the substrate, typically through nucleophilic substitution reactions. The dye molecule contains reactive groups that can interact with nucleophilic sites on the substrate, leading to the formation of stable covalent bonds. This mechanism is responsible for the high colorfastness and durability of the dye on fabrics .
相似化合物的比较
Reactive Blue 19: Another anthraquinone dye with similar dyeing properties but different molecular structure.
Reactive Blue 4: A dye with similar applications but different chemical composition.
Uniqueness of Reactive Blue 14: this compound is unique due to its specific chemical structure, which provides excellent dyeing properties, including high water solubility, vibrant color, and strong covalent bonding with substrates. These properties make it particularly suitable for dyeing cellulosic fibers and other materials .
属性
CAS 编号 |
12236-85-0 |
|---|---|
分子式 |
C15H24O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



